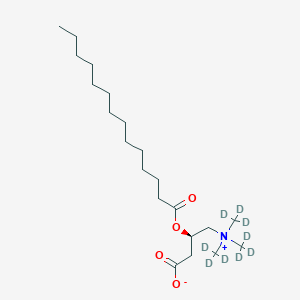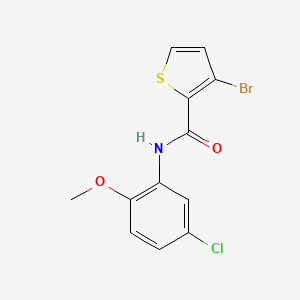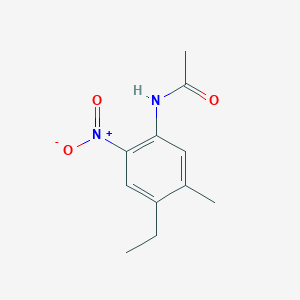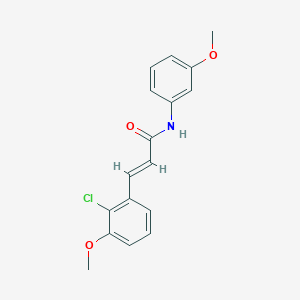
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9), analytical standard, is a deuterated form of myristoyl-L-carnitine. It is used as an analytical standard in various scientific research applications. This compound is a derivative of L-carnitine, which plays a crucial role in the transportation of fatty acids into the mitochondria for beta-oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) involves the esterification of L-carnitine with myristic acid. The deuterated form is achieved by incorporating deuterium atoms into the trimethyl groups of L-carnitine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve the desired purity and yield. Quality control measures are implemented to ensure the consistency and reliability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an analytical standard in chromatography and mass spectrometry to quantify and identify compounds.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Wirkmechanismus
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism, enhancing the efficiency of energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Palmitoyl-L-carnitine-(N-methyl-d3)
- Stearoyl-L-carnitine
- Propionyl-L-carnitine-(N-methyl-d3)
- Acetyl-L-carnitine-(N-methyl-d3)
Uniqueness
Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) is unique due to its deuterated trimethyl groups, which enhance its stability and make it an ideal analytical standard. Its specific structure allows for precise quantification and identification in various analytical techniques, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C21H41NO4 |
|---|---|
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
(3R)-3-tetradecanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1/i2D3,3D3,4D3 |
InChI-Schlüssel |
PSHXNVGSVNEJBD-PNGFJFKMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)

![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)







![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)


